2,3-Dihydro-2,2-dimethyl-5-nitrobenzofuran
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Overview
Description
2,3-Dihydro-2,2-dimethyl-5-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 2,3-Dihydro-2,2-dimethyl-5-nitrobenzofuran typically involves several steps. One common method starts with the preparation of 2-hydroxy-5-nitrobenzaldehyde, which is then treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and cyclization reactions lead to the formation of this compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
2,3-Dihydro-2,2-dimethyl-5-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Scientific Research Applications
2,3-Dihydro-2,2-dimethyl-5-nitrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-5-nitrobenzofuran involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The benzofuran ring structure also allows for interactions with various molecular targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
2,3-Dihydro-2,2-dimethyl-5-nitrobenzofuran can be compared with other benzofuran derivatives such as:
2,3-Dihydrobenzofuran: Lacks the nitro group and has different biological activities.
2,2-Dimethyl-2,3-dihydrobenzofuran: Similar structure but without the nitro group, leading to different reactivity and applications.
5-Nitrobenzofuran: Contains the nitro group but lacks the dihydro and dimethyl substitutions, resulting in different chemical and biological properties. The uniqueness of this compound lies in its specific substitutions, which confer distinct reactivity and biological activities.
Properties
CAS No. |
64061-58-1 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2,2-dimethyl-5-nitro-3H-1-benzofuran |
InChI |
InChI=1S/C10H11NO3/c1-10(2)6-7-5-8(11(12)13)3-4-9(7)14-10/h3-5H,6H2,1-2H3 |
InChI Key |
IRMJENJPAMHVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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